2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Overview
Description
The compound “2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one” is a complex organic molecule. Morpholinyl is a common functional group in organic chemistry, often found in pharmaceuticals and other biologically active compounds . The benzopyran moiety is a fused ring system that is also common in many biologically active compounds .
Scientific Research Applications
Antitumor and Antiangiogenic Activity
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) has demonstrated significant control over tumor-induced angiogenesis and tumor growth. A novel prodrug, SF1126, was developed to enhance the delivery of LY294002 to tumors. This prodrug exhibited increased solubility and improved pharmacokinetics, leading to enhanced antitumor and antiangiogenic activities in murine models, supporting its potential for phase I clinical trials in cancer treatment (Garlich et al., 2008).
Inhibition of L-Type Cav1.2 Ca2+ Channels
LY294002, traditionally recognized as a PI3-K inhibitor, also acts as a direct Ca2+-channel inhibitor. This finding is significant as it suggests a broader range of biological activities for LY294002, beyond its role in inhibiting PI3-K (Welling et al., 2005).
Cytotoxicity in Cancer Treatment
A study on the cytotoxicity of 2-(N-cyclicamino)chromone derivatives, including 7-Methoxy-2-(4-morpholinyl)-4H-1-benzopyran-4-one, showed high tumor-specificity without inducing apoptosis. The tumor-specificity of these compounds correlated with their molecular shape, particularly their 3D-structure, suggesting their potential as a template for designing new anticancer drugs (Shi et al., 2018).
Potentiation of Anti-Cancer Effects in Gastric Cancer
LY294002 was found to potentiate the anti-cancer effect of oxaliplatin in gastric cancer. This combination led to increased cell apoptosis and tumor growth inhibition, mediated through the activation of the death receptor pathway. These results suggest the therapeutic promise of combining LY294002 with oxaliplatin for gastric cancer treatment (Liu et al., 2011).
Fluorescent Probes
Flavonol-based small-molecule fluorescent probes, which include derivatives of 4H-1-Benzopyran-4-ones, have been developed for diverse sensing applications. These probes exhibit unique environmental-sensitive dual emissions due to their structural properties, offering significant potential for biological applications (Qin et al., 2021).
Knoevenagel Condensation Reactions
Knoevenagel condensation reactions involving 4-oxo-(4H)-1-benzopyran-3-carbaldehydes have been conducted in ionic liquids. This approach resulted in higher yields and shorter reaction times compared to conventional procedures, highlighting the efficiency of this method in organic synthesis (Hangarge et al., 2002).
Toll-Like Receptor-Mediated Nitric Oxide Production
LY294002 has shown to have opposing effects on Toll-Like Receptor-mediated nitric oxide production compared to another PI3K inhibitor, wortmannin. This discrepancy suggests a complex role of LY294002 in innate immunity signaling, which is significant for understanding its mechanism of action (Hazeki et al., 2006).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific data for “2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one” is not available, safety data sheets for similar compounds indicate potential hazards such as skin and eye irritation, and respiratory system toxicity .
properties
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHHVNHHHRRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042650 | |
Record name | LY294002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
CAS RN |
154447-36-6 | |
Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154447-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-294002 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 154447-36-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | LY294002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-294002 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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